Ciprofibrate

Catalog No.
S523834
CAS No.
52214-84-3
M.F
C13H14Cl2O3
M. Wt
289.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ciprofibrate

CAS Number

52214-84-3

Product Name

Ciprofibrate

IUPAC Name

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid

Molecular Formula

C13H14Cl2O3

Molecular Weight

289.15 g/mol

InChI

InChI=1S/C13H14Cl2O3/c1-12(2,11(16)17)18-9-5-3-8(4-6-9)10-7-13(10,14)15/h3-6,10H,7H2,1-2H3,(H,16,17)

InChI Key

KPSRODZRAIWAKH-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl

Solubility

Soluble in DMSO

Synonyms

BRN 1984981; BRN1984981; BRN-1984981; CCRIS 173; CCRIS173; CCRIS-173; Ciprofibrate; WIN 35833; WIN35833; WIN-35833

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl

Description

The exact mass of the compound Ciprofibrate is 288.03 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759617. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Isobutyrates - Fibric Acids - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Atherosclerosis and Cardiovascular Disease

Atherosclerosis is the buildup of plaque in arteries, which can lead to cardiovascular disease (CVD). Research suggests that ciprofibrate may help lower levels of triglycerides, a type of fat in the blood, and increase levels of high-density lipoprotein (HDL), the "good" cholesterol )]. These effects may contribute to a reduced risk of CVD events like heart attack and stroke. However, more research is needed to confirm this definitively.

Non-alcoholic Fatty Liver Disease (NAFLD)

NAFLD is a condition characterized by excess fat accumulation in the liver. Studies have explored ciprofibrate's potential role in improving liver function and reducing inflammation in NAFLD patients )]. While some studies show promise, further investigation is needed to determine its long-term efficacy and safety in managing NAFLD.

Other Areas of Research

Ciprofibrate's effects on other health conditions are also being investigated. These include:

  • Diabetic dyslipidemia: Managing abnormal cholesterol levels in people with diabetes )]
  • Kidney disease: Potential benefits for kidney health, though research is ongoing )]

Ciprofibrate is a synthetic compound classified as a phenoxyacetic acid derivative, primarily used as an antilipemic agent to lower lipid levels in the blood. Its chemical formula is C13H14Cl2O3C_{13}H_{14}Cl_{2}O_{3}, and it is known for its ability to decrease triglycerides and low-density lipoprotein (LDL) cholesterol levels. The compound is recognized for its unique structure, which includes a dichlorocyclopropyl group attached to a phenoxyacetic acid moiety, contributing to its biological activity and therapeutic effects .

  • Activation of lipoprotein lipase (LPL), an enzyme that breaks down triglycerides [].
  • Inhibition of cholesterol ester transfer protein (CETP), which influences triglyceride metabolism [].
  • Increasing the production of apolipoprotein A-I (ApoA-I), a protein component of high-density lipoprotein (HDL or "good cholesterol") [].

These mechanisms collectively promote the breakdown and clearance of triglycerides from the bloodstream.

Ciprofibrate is generally well-tolerated, but potential side effects include:

  • Muscle aches and pains
  • Digestive issues (nausea, diarrhea)
  • Fatigue
  • Increased risk of gallstones []

Ciprofibrate can interact with other medications, so it's crucial to disclose all medications you are taking to your doctor before starting ciprofibrate therapy [].

Data on Toxicity:

  • Acute oral toxicity in rats: LD50 (lethal dose for 50% of population) = 2000 mg/kg []

Safety Precautions:

Ciprofibrate is contraindicated in pregnant and breastfeeding women due to potential risks to the developing fetus or infant []. It's also not recommended for individuals with severe kidney or liver disease [].

, particularly under stress conditions such as acid and base hydrolysis. In acidic environments, the ether group in ciprofibrate may rupture, leading to the formation of degradation products. Kinetic studies have shown that the degradation follows first-order kinetics, with rate constants varying significantly with temperature. For instance, at 298 K, the rate constant was calculated to be approximately 20812.6320812.63 . The activation energy for the formation of degradation products was determined to be around 370.88 J mol1370.88\text{ J mol}^{-1} .

Ciprofibrate exhibits significant biological activity by acting as an agonist for peroxisome proliferator-activated receptor alpha (PPARα). This interaction promotes fatty acid oxidation and reduces triglyceride levels in plasma. Additionally, ciprofibrate has been shown to lower plasma fibrinogen levels, which may contribute to its cardioprotective effects . Its lipid-modulating properties make it a valuable therapeutic agent in managing dyslipidemia.

The synthesis of ciprofibrate typically involves several steps:

  • Formation of the Phenoxyacetic Acid Derivative: The initial step includes the reaction of phenol with chloroacetic acid to form phenoxyacetic acid.
  • Cyclopropyl Group Introduction: The introduction of the dichlorocyclopropyl moiety is achieved through cyclopropanation reactions.
  • Final Coupling: The final product is obtained by coupling the modified phenoxyacetic acid with the cyclopropyl component under suitable conditions.

These steps highlight the complexity and specificity required in synthesizing ciprofibrate .

Ciprofibrate is primarily used in clinical settings for:

  • Dyslipidemia Management: It effectively lowers elevated serum lipids, particularly triglycerides and LDL cholesterol.
  • Cardiovascular Health: By reducing lipid levels, it helps mitigate risks associated with cardiovascular diseases.
  • Research: Ciprofibrate serves as a model compound in pharmacological studies related to lipid metabolism and PPARα activation .

Ciprofibrate has been studied for its interactions with various drugs. Notable interactions include:

  • Fenofibric Acid: Increased risk of adverse effects when combined.
  • Acenocoumarol: Enhanced risk of bleeding.
  • Acetohexamide: Increased risk of hypoglycemia.
  • Amiodarone: Heightened risk of myopathy and rhabdomyolysis when co-administered .

These interactions underscore the importance of monitoring patient medication regimens involving ciprofibrate.

Ciprofibrate belongs to a class of drugs known as fibrates, which share similar mechanisms but differ in their chemical structures and specific pharmacological effects. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
BezafibrateC₁₃H₁₄Cl₂O₃Known for its broader effects on lipid profiles
FenofibrateC₁₃H₁₄O₄More potent in reducing triglycerides
ClofibrateC₁₃H₁₄ClO₂Has been largely replaced due to safety concerns

Ciprofibrate's unique dichlorocyclopropyl structure differentiates it from these compounds, influencing its specific biological activity and pharmacokinetics .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

288.0319997 g/mol

Monoisotopic Mass

288.0319997 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Melting Point

115.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F8252JGO9S

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory.;
H350 (92.68%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Ciprofibrate is a fibrate derivative with antilipidemic activity.

MeSH Pharmacological Classification

Hypolipidemic Agents

ATC Code

C - Cardiovascular system
C10 - Lipid modifying agents
C10A - Lipid modifying agents, plain
C10AB - Fibrates
C10AB08 - Ciprofibrate

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C1 (PPARA) [HSA:5465] [KO:K07294]

Pictograms

Health Hazard

Health Hazard

Other CAS

52214-84-3

Wikipedia

Ciprofibrate

Dates

Modify: 2023-08-15

Acetoacetate enhances oxidative metabolism and response to toxicants of cultured kidney cells

Trudi Denoon, Siddharth Sunilkumar, Sue M Ford
PMID: 31962156   DOI: 10.1016/j.toxlet.2020.01.015

Abstract

Cultured kidney cells maintained in conventional growth media with high glucose levels exhibit increased glycolytic activity compared to the cells in vivo. In contrast, renal proximal tubules utilize substrates such as ketone bodies and rely on mitochondrial oxidative phosphorylation. LLC-PK
cells maintain many features of the proximal tubule but are exposed to glucose concentrations ranging from 17 to 25 mM. This may impact their reliability in predicting mitochondrial toxicity. This study is designed to test the impact of the ketone body acetoacetate on metabolic characteristics of LLC-PK
cells. Basal respiration, maximal respiration, spare respiratory capacity and ATP-linked respiration were significantly increased in cells grown in growth medium supplemented with 5 mM acetoacetate. In contrast, glycolytic capacity, as well as glycolytic reserve were significantly reduced in the acetoacetate group. There was an increased expression in biomarkers of mitochondrial biogenesis, and an increase in mitochondrial protein expression. Cells grown in medium complemented with acetoacetate displayed a significantly lower LC
when treated with clotrimazole and diclofenac. There was a marked increase in uncoupled respiration in the presence of diclofenac, while clotrimazole and ciprofibrate significantly decreased respiration in the acetoacetate. The results indicate that acetoacetate complemented media can alter cellular metabolism and increase sensitization to toxicants.


A prospective mechanism and source of cholesterol uptake by Plasmodium falciparum-infected erythrocytes co-cultured with HepG2 cells

Eri H Hayakawa, Hirotomo Kato, Glenn A Nardone, Jiro Usukura
PMID: 32853776   DOI: 10.1016/j.parint.2020.102179

Abstract

Plasmodium falciparum (P. falciparum) parasites still cause lethal infections worldwide, especially in Africa (https://www.who.int/publications/i/item/world-malaria-report-2019). During P. falciparum blood-stage infections in humans, low-density lipoprotein, high-density lipoprotein and cholesterol levels in the blood become low. Because P. falciparum lacks a de novo cholesterol synthesis pathway, it must import cholesterol from the surrounding environment. However, the origin of the cholesterol and how it is taken up by the parasite across the multiple membranes that surround it is not fully understood. To answer this, we used a cholesterol synthesis inhibiter (simvastatin), a cholesterol transport inhibitor (ezetimibe), and an activating ligand of the peroxisome proliferator-activated receptor α, called ciprofibrate, to investigate the effects of these agents on the intraerythrocytic growth of P. falciparum, both with and without HepG2 cells as the lipoprotein feeders. P. falciparum growth was inhibited in the presence of ezetimibe, but ezetimibe was not very effective at inhibiting P. falciparum growth when used in the co-culture system, unlike simvastatin, which strongly promoted parasite growth in this system. Ezetimibe is known to inhibit cholesterol absorption by blocking the activity of Niemann-Pick C1 like 1 (NPC1L1) protein, and simvastatin is known to enhance NPC1L1 expression in the human body's small intestine. Collectively, our results support the possibility that cholesterol import by P. falciparum involves hepatocytes, and cholesterol uptake into the parasite occurs via NPC1L1 protein or an NPC1L1 homolog during the erythrocytic stages of the P. falciparum lifecycle.


Ciprofibrate attenuates airway remodeling in cigarette smoke-exposed rats

Qian Ke, Lin Yang, Qinghua Cui, Wenqi Diao, Youyi Zhang, Ming Xu, Bei He
PMID: 31525465   DOI: 10.1016/j.resp.2019.103290

Abstract

Airway remodeling is a key pathological lesion in chronic obstructive pulmonary disease (COPD), and it leads to poorly reversible airway obstruction. Current pharmacological interventions are ineffective at controlling airway remodeling. To address this issue, we queried the Connectivity Map (cMap) database to screen for drug candidates that had the potential to dilate the bronchus and inhibit airway smooth muscle (ASM) proliferation. We identified ciprofibrate as a drug candidate. Ciprofibrate inhibited cigarette smoke extract-induced rat ASM cell contraction and proliferation in vitro. We exposed Sprague-Dawley (SD) rats to clean air or cigarette smoke (CS) and treated the rats with ciprofibrate. Ciprofibrate improved pulmonary function, inhibited airway hypercontraction, and ameliorated morphological small airway remodeling, including airway smooth muscle proliferation, in CS-exposed rats. Ciprofibrate also significantly reduced IL-1β, IL-12p70, IL-17A and IL-18 expression, which are related to airway remodeling, in the sera of CS-exposed rats. These findings indicate that ciprofibrate could attenuate airway remodeling in CS-exposed rats.


Omega-3 fatty acids supplementation improves endothelial function and arterial stiffness in hypertensive patients with hypertriglyceridemia and high cardiovascular risk

Marcela A Casanova, Fernanda Medeiros, Michelle Trindade, Célia Cohen, Wille Oigman, Mario Fritsch Neves
PMID: 27876342   DOI: 10.1016/j.jash.2016.10.004

Abstract

Association between hypertriglyceridemia and cardiovascular (CV) disease is still controversial. The purpose of this study was to compare omega-3 and ciprofibrate effects on the vascular structure and function in low and high CV risk hypertensive patients with hypertriglyceridemia. Twenty-nine adults with triglycerides 150-499 mg/dL were divided into low (<7.5%) and high (≥7.5%) CV risk, randomized to receive omega-3 fatty acids 1800 mg/d or ciprofibrate 100 mg/d for 12 weeks. Treatment was switched after 8-week washout. Clinical evaluation and vascular tests were assessed at baseline and after intervention. Peripheral (131 ± 3 to 125 ± 3 mm Hg, P < .05) and aortic (124 ± 3 to 118 ± 2 mg/dL, P < .05) systolic blood pressure were decreased by ciprofibrate in low-risk patients. In high-risk patients, pulse wave velocity was reduced (10.4 ± 0.4 to 9.4 ± 0.3 m/s, P < .05) and flow-mediated dilation was increased (11.1 ± 1.6 to 13.5 ± 1.2%, P < .05) by omega-3. In conclusion, omega-3 improved arterial stiffness and endothelial function, pointing out the beneficial effect of this therapy on vascular aging, in high-risk patients.


Efficiency of a Combination of Pharmacological Treatment and Nondrug Interventions in Childhood Narcolepsy

Ayşe Kacar Bayram, Hüseyin Per, Sevda Ismailoğullari, Mehmet Canpolat, Hakan Gumus, Murat Aksu
PMID: 27564079   DOI: 10.1055/s-0036-1588019

Abstract

Narcolepsy is a chronic sleep disorder characterized by excessive daytime sleepiness, cataplexy, hypnagogic and/or hypnopompic hallucinations, and sleep paralysis. It is one of the most important causes of excessive daytime sleepiness in the pediatric population. The aim of this study is to present the clinical and laboratory findings, and treatment results of pediatric patients with narcolepsy.
We studied five unrelated consecutive children with narcolepsy, focusing on clinical and laboratory features, the therapy and outcome over the 33-month follow-up period.
The study subjects included two boys and three girls. The mean age at diagnosis was 11.8 ± 3.3 years (range: 8-16 years). Three patients had cataplexy. There were no hypnagogic hallucinations and/or sleep paralysis in any patients. All patients were educated about sleep hygiene, appropriate nutrition, and regular exercise. Three patients were treated with modafinil, while two patients received methylphenidate. Sodium oxybate was added to existing treatment in patients with cataplexy. Cataplexy attacks did not respond well to the treatment in one patient; therefore intravenous immunoglobulin therapy was given.
Early diagnosis is important to help narcoleptic patients in improving their quality of life. A combination of pharmacological treatment and nondrug interventions can greatly improve children's clinical symptoms.


Primary hyperchylomicronemia syndrome treated with ciprofibrate in childhood

Marcos M Lima-Martínez, Martha Piñango, Miguel Lima-Ostos
PMID: 26704984   DOI: 10.1016/j.endonu.2015.10.006

Abstract




Rhabdomyolysis as a clinical manifestation of association with ciprofibrate, sirolimus, cyclosporine, and pegylated interferon-α in liver-transplanted patients: a case report and literature review

A G dos Santos, A C Guardia, T S Pereira, E C Ataíde, M d F T Mei, M E Udo, I F S F Boin, R S B Stucchi
PMID: 25131061   DOI: 10.1016/j.transproceed.2014.05.065

Abstract

Rhabdomyolysis is a syndrome characterized by impaired metabolic integrity of myocytes, causing the release of intracellular constituents into the circulation, and can be a serious side effect of drug intake.
This report describes a unique case of rabdomyolysis secondary in which ciprofibrate, sirolimus, cyclosporine, and pegylated interferon-α in a liver transplant patient was used. A 47-year-old male liver transplant recipient in 2009, who had hepatitis C and incidental hepatocellular carcinoma, underwent immunosuppressive therapy (cyclosporine and sirolimus). The patient is currently in treatment for viral recurrence with pegylated interferon-α and ribavirin; he had a history of hypertriglyceridemia treated with ciprofibrate. He had development of severe and generalized myalgia and fever after the eighth application of pegylated interferon-α and increasing doses of cyclosporine. Laboratorial tests showed acute renal failure and significant increase in creatine kinase. Rhabdomyolysis secondary to interaction of fibrate-cyclosporine-pegylated interferon-α was postulated.
Medical professionals should be aware of possible drug interactions and should monitor patients receiving these drugs.


Rosuvastatin and ciprofibrate in the treatment of dyslipidemia in patients with HIV

Hamilton Domingos, Rivaldo Venâncio da Cunha, Anamaria Mello Miranda Paniago, Albert Schiaveto de Souza, Renata London Rodrigues, João Américo Domingos
PMID: 23108642   DOI: 10.1590/s0066-782x2012005000096

Abstract

Dyslipidemia secondary to highly active antiretroviral therapy in patients with HIV is associated with a significant increase in cardiovascular morbidity and mortality due to atherosclerotic disease, requiring, thus, immediate and effective treatment.
To demonstrate the effectiveness and safety of rosuvastatin and ciprofibrate in the treatment of dyslipidemia associated with highly active antiretroviral therapy in patients with HIV.
Three hundred and forty-six patients with dyslipidemia underwent pharmacological treatment as follows: 200 patients with hypertriglyceridemia received ciprofibrate (Group I); 79 patients with hypercholesterolemia received rosuvastatin (Group II); and 67 patients with mixed dyslipidemia received ciprofibrate associated with rosuvastatin (Group III). The lipid profile was assessed before and after the lipid-lowering treatment, and the Wilcoxon test was used for statistical comparison. Liver transaminases and creatine phosphokinase were measured to assess liver and muscle toxicity.
The serum concentrations of triglycerides and total cholesterol were significantly lower than those obtained before the lipid-lowering treatment in the three experimental groups (p < 0.002). A significant increase in HDL-cholesterol was observed in Groups I and III (p < 0.002). In Groups I and II, LDL-cholesterol was significantly lower (p < 0.001). None of the patients experienced elevations in transaminases or creatine phosphokinase to significantly toxic levels.
The results of this study show that ciprofibrate and rosuvastatin or a combination of both can be considered an effective, safe and well-tolerated lipid-lowering treatment for patients with AIDS on highly active antiretroviral therapy.


PPARα modulates the TSH β-subunit mRNA expression in thyrotrope TαT1 cells and in a mouse model

Nicole Wege, Alexandra Schutkowski, Bettina König, Corinna Brandsch, Matthias Weiwad, Gabriele I Stangl
PMID: 23255496   DOI: 10.1002/mnfr.201200409

Abstract

Fasting leads to a significant downregulation of the hypothalamus-pituitary-thyroid axis, and peroxisome proliferator-activated receptor (PPAR) α is a key transcription factor in mediating a magnitude of adaptive responses to fasting. In this study, we examined the role of PPARα in regulation of the hypothalamus-pituitary-thyroid axis.
Thyroid-stimulating hormone β-subunit (TSHβ) mRNA abundance was being reduced in response to treatment of TαT1 cells with PPARα agonists (p < 0.05), indicating an inhibitory transcriptional regulation of TSHβ by PPARα. As expected, fasting significantly downregulated TSHβ mRNA expression in a two-factorial study with fed or fasted wild-type (WT) and PPARα knockout mice (p < 0.05). In contrast to the in vitro data, fasted PPARα knockout mice revealed lower mRNA concentrations of pituitary TSHβ (-64%) and TSH-regulated thyroid genes, and lower plasma concentrations of thyroxine (T4, -25%), triiodothyronine (T3, -25%), free T4 (-60%), and free T3 (-35%) than fasted WT mice (p < 0.05). Those differences were not observed in fed mice.
Data from thyrotrope cells revealed that PPARα could contribute to the fasting-associated downregulation of the TSHβ mRNA expression. In a mouse model, fasting led to a significant reduction in TSHβ mRNA level, but unexpectedly this effect was stronger in mice lacking PPARα than in WT mice.


Development and validation of liquid chromatography-tandem mass spectrometric method for the quantification of ciprofibrate from human plasma

Dimal Shah, Dilip Mavani, Harilal Patel, Sunil Baldania, Kashyap Bhatt, Usmangani Chhalotiya
PMID: 24833347   DOI: 10.1093/chromsci/bmu043

Abstract

A new rapid, selective and sensitive liquid chromatography-tandem mass spectrometric method was developed and validated for the determination of ciprofibrate, an antihyperlipidemic agent, in K2EDTA human plasma. Furosemide was used as internal standard (IS). The ciprofibrate and IS were extracted using Oasis HLB 1 cc 30 mg solid-phase extraction cartridge. The chromatographic separation was performed on ACE C18, 50 × 4.6 mm, 5 µm column. The mobile phase consisted of 0.001% ammonia in methanol-acetonitrile-water (70:20:10, v/v/v). Detection and quantitation were performed by a triple quadrupole equipped with electrospray ionization and multiple reaction monitoring in negative ionization mode. The most intense [M-H](-) transition for ciprofibrate at m/z 287.0 → 85.0 and for IS at m/z 328.9.0 → 204.9 were used for quantification. The method was found to linear over the range of 25-30,000 ng/mL (r > 0.998). The lower limit of quantitation (LLOQ) was 25 ng/mL. The extraction recovery was above 90%. The accuracy was found to be 101.26-106.44%. The stability testing was also investigated and it was found that both drug and IS were quite stable. The developed method was successfully applied to the bioequivalence study of ciprofibrate 100 mg tablet after oral administration to healthy human volunteers.


Explore Compound Types